molecular formula C11H17NO3 B12958891 (R)-1-(3,4-Dimethoxyphenyl)-2-methoxyethanamine

(R)-1-(3,4-Dimethoxyphenyl)-2-methoxyethanamine

Cat. No.: B12958891
M. Wt: 211.26 g/mol
InChI Key: QIVHHAQJXGPHNW-VIFPVBQESA-N
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Description

®-1-(3,4-Dimethoxyphenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,4-Dimethoxyphenyl)-2-methoxyethanamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,4-Dimethoxyphenyl)-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Anhydrous ether, dichloromethane (CH2Cl2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-1-(3,4-Dimethoxyphenyl)-2-methoxyethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(3,4-Dimethoxyphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Similar in structure but with an acetic acid group instead of an ethanamine chain.

    3-(3,4-Dimethoxyphenyl)propionic acid: Contains a propionic acid group, differing in the length of the carbon chain.

Uniqueness

®-1-(3,4-Dimethoxyphenyl)-2-methoxyethanamine is unique due to its specific substitution pattern and the presence of both methoxy and ethanamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1R)-1-(3,4-dimethoxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C11H17NO3/c1-13-7-9(12)8-4-5-10(14-2)11(6-8)15-3/h4-6,9H,7,12H2,1-3H3/t9-/m0/s1

InChI Key

QIVHHAQJXGPHNW-VIFPVBQESA-N

Isomeric SMILES

COC[C@@H](C1=CC(=C(C=C1)OC)OC)N

Canonical SMILES

COCC(C1=CC(=C(C=C1)OC)OC)N

Origin of Product

United States

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